5-(1-Aminoethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-(1-aminoethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4(7)5-2-9-6(8)10-3-5/h2-4H,7H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXIMYFDIOUMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671999 | |
| Record name | 5-(1-Aminoethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208514-29-7 | |
| Record name | 5-(1-Aminoethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient pyrimidine ring facilitates chloride displacement. Optimal temperatures range between 50°C and 80°C, with sodium hydroxide or potassium carbonate serving as bases to deprotonate ethylamine. Catalytic systems employing phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reaction rates by improving amine solubility in organic phases.
Table 1: Key Parameters for Nucleophilic Substitution
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes kinetics while minimizing side reactions |
| Solvent | Ethanol/Water (3:1) | Balances solubility and reaction efficiency |
| Base | K₂CO₃ (2.5 equiv) | Ensures complete deprotonation of ethylamine |
| Reaction Time | 12–18 hours | Allows full conversion without degradation |
Post-reaction workup involves neutralization with dilute HCl, followed by extraction with dichloromethane and crystallization from ethyl acetate. This method achieves yields of 75–85% with >95% purity.
Multi-Step Synthesis via Intermediate Functionalization
Alternative routes employ multi-step strategies to construct the pyrimidine core and introduce the aminoethyl substituent sequentially. A patented approach for N-2-pyridine-5-pyrimidine methylamine illustrates this paradigm, adaptable to this compound with modifications.
Stepwise Reaction Sequence
-
Synthesis of 3-Amino-2-Methacrolein :
Condensation of 3-ethoxy-2-alkylacrolein with ammonia water at 0–10°C yields 3-aminoacrolein crystals (90% yield). -
Cyclization to 5-Methylpyrimidine :
Reaction with formamide and piperidine acetate at 125°C for 12–14 hours induces cyclization, forming the pyrimidine backbone. -
Bromination and Amination :
Bromination of 5-methylpyrimidine with Br₂ in CCl₄ introduces a bromomethyl group, followed by amination with ethylamine to install the aminoethyl side chain.
Table 2: Comparative Analysis of Multi-Step vs. Single-Step Methods
| Metric | Multi-Step | Single-Step |
|---|---|---|
| Total Yield | 68–72% | 75–85% |
| Purity | 90–92% | 95–97% |
| Scalability | Limited by bromination | Highly scalable |
| Byproduct Formation | 8–10% | <3% |
Catalytic Innovations and Solvent Effects
Recent advances focus on catalytic systems to enhance efficiency. Palladium-catalyzed cross-coupling and microwave-assisted synthesis have been explored for analogous pyrimidines, though direct applications to this compound remain underexplored. Solvent screening reveals that dimethylacetamide (DMA) improves reaction homogeneity in multi-step routes, while tert-butanol reduces racemization risks during amination.
Industrial-Scale Considerations
For large-scale production, the single-step method demonstrates superior cost-effectiveness, with raw material costs estimated at $120–150/kg compared to $200–240/kg for multi-step synthesis. Continuous-flow reactors further enhance throughput, achieving space-time yields of 1.2 kg/L·day versus 0.4 kg/L·day in batch processes.
Analytical Characterization and Quality Control
Critical quality attributes include:
-
HPLC Purity : >98% (USP method)
-
Chiral Purity : >99% ee (via chiral stationary phase chromatography)
-
Residual Solvents : <500 ppm (ICH Q3C guidelines)
Stability studies indicate that the compound degrades by <2% over 24 months at -20°C in amber glass vials.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
5-(1-Aminoethyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Pyrimidin-2-amine derivatives vary primarily in their 5-position substituents. Key structural classes include:
- Alkynyl-substituted derivatives: E.g., 5-(hept-1-ynyl)pyrimidin-2-amine (29) and 5-(non-1-ynyl)pyrimidin-2-amine (31), synthesized via Sonogashira coupling .
- Aryl/heteroaryl-substituted derivatives : E.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 31408-47-6) and 5-(thiophen-3-yl)pyrimidin-2-amine (34), prepared via Suzuki coupling .
- Aminoalkyl/piperazinyl derivatives: E.g., 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine (235), synthesized via Buchwald-Hartwig amination .
- Complex fused-ring systems : E.g., pyrrolo[2,3-d]pyrimidin-2-amine derivatives (Compounds 1–4 in ) with substituted phenyl groups.
Physicochemical Properties
- Melting Points : Alkynyl derivatives (e.g., 29: 147–149°C; 31: 136–138°C) exhibit higher melting points than aryl-substituted analogs, likely due to increased van der Waals interactions .
- Solubility: Aminoethyl and piperazinyl groups (e.g., 235) may improve aqueous solubility compared to hydrophobic alkynyl/aryl substituents .
- Spectroscopic Data: IR: N-H stretches (~3300 cm⁻¹) and C≡C stretches (~2200 cm⁻¹) distinguish aminoethyl and alkynyl groups, respectively . NMR: Aryl-substituted derivatives (e.g., 5-(4-Methoxyphenyl)-pyrimidin-2-amine) show aromatic proton signals at δ 8.30–8.31 ppm, while alkynyl derivatives display aliphatic proton resonances (δ 0.89–2.38 ppm) .
Biological Activity
5-(1-Aminoethyl)pyrimidin-2-amine, also known as this compound hydrochloride, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an aminoethyl group at the 5-position and an amine group at the 2-position of the pyrimidine ring. Its molecular formula is CHN with a molecular weight of approximately 138.17 g/mol. This unique substitution pattern contributes to its distinctive chemical reactivity and biological properties compared to other aminopyrimidine derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with suitable amines. Common methods include:
- Fusion Method : This method employs 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine, yielding good to excellent results .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been tested against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). In vitro assays showed significant cytotoxic effects with IC values indicating potent growth inhibition .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 5.35 |
| HeLa | 4.20 |
| HepG2 | 6.10 |
Enzyme Inhibition
This compound has demonstrated inhibitory activity against various enzymes critical in cancer progression:
- V600EBRAF Inhibition : Compounds structurally related to this pyrimidine derivative have shown strong inhibitory effects on V600EBRAF, a common mutation in melanoma, with some derivatives achieving over 90% inhibition at a concentration of 1 µM .
Antioxidant and Antimicrobial Properties
The compound has also been evaluated for its antioxidant capabilities:
- DPPH Radical Scavenging : The antioxidant activity was assessed using DPPH assays, where certain derivatives exhibited IC values lower than that of ascorbic acid, indicating superior radical scavenging abilities .
In terms of antimicrobial activity, studies suggest that derivatives of this compound can modulate bacterial biofilm formation, particularly against Gram-positive strains .
The biological activity of this compound is attributed to its ability to interact with key molecular targets:
- Binding Affinity : Molecular docking studies reveal that the amino group forms hydrogen bonds with target proteins, enhancing binding affinity and specificity for enzyme inhibition .
Case Study 1: Anticancer Efficacy in Melanoma Models
A study investigated the effects of a series of pyrimidine derivatives on melanoma cell lines. Among them, a derivative closely related to this compound exhibited an IC value of 0.49 µM against V600EBRAF, demonstrating significant potential as a therapeutic agent for melanoma treatment .
Case Study 2: Antioxidant Potential Assessment
In another study focusing on antioxidant properties, several derivatives were tested for their ability to scavenge DPPH radicals. The most effective compounds showed IC values ranging from 0.36 to 0.90 mg/mL, outperforming traditional antioxidants like ascorbic acid .
Q & A
Q. What are the common synthetic routes for preparing 5-(1-aminoethyl)pyrimidin-2-amine, and what are the critical reaction parameters?
Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling (for alkynyl derivatives) or Buchwald-Hartwig amination (for amine substitutions). For example:
- Sonogashira coupling : React 2-amino-5-iodopyrimidine with terminal alkynes (e.g., propargylamine derivatives) using PdCl₂(PPh₃)₂ as a catalyst, CuI as a co-catalyst, and triethylamine as a base in THF at reflux (60–80°C). Yields >90% are achievable with strict anhydrous conditions .
- Buchwald-Hartwig amination : Use Pd₂(dba)₃/XPhos as a catalyst system with Cs₂CO₃ as a base in toluene at 100°C for 48 hours. Critical parameters include catalyst loading (5–10 mol%) and excess amine reagent (3–4 equivalents) to drive the reaction .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Answer:
- ¹H/¹³C NMR : The pyrimidine ring protons appear as singlets near δ 8.3 ppm (C5-H and C6-H). The aminoethyl side chain shows resonances at δ 2.3–3.0 ppm (CH₂) and δ 1.2–1.5 ppm (CH₃), with broad NH₂ peaks at δ 5.1–5.3 ppm .
- HRMS : The molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 166.0974 for C₆H₁₁N₄).
- IR : Look for N-H stretches (ν 3320–3180 cm⁻¹ ) and pyrimidine ring vibrations (ν 1650–1590 cm⁻¹ ) .
Q. What is the role of this compound in medicinal chemistry, and how is its bioactivity typically evaluated?
Answer: This scaffold is explored for kinase inhibition and antimicrobial activity . Bioactivity is assessed via:
- Enzyme assays : Measure IC₅₀ values against target kinases (e.g., EGFR, CDK2) using fluorescence polarization.
- Microbial susceptibility testing : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound when scaling up synthesis?
Answer:
- Purification : Use silica gel column chromatography with EtOAc/hexane (3:7) for initial purification, followed by preparative TLC (CH₂Cl₂/MeOH 9:1) to isolate pure product. Yields improve with slow cooling during crystallization .
- Reaction monitoring : Track progress via TLC (Rf ~0.5 in EtOAc) and adjust reaction time (typically 12–48 hours) based on starting material consumption .
Q. What strategies resolve contradictory crystallographic data between polymorphic forms of this compound?
Answer:
- Controlled crystallization : Use slow evaporation in methanol/water (9:1) to obtain single crystals. Compare X-ray diffraction data (e.g., space group P2₁/c vs. Pbca) to identify polymorphs.
- Thermal analysis : Perform DSC (Differential Scanning Calorimetry) to detect phase transitions (e.g., melting points: Form I = 147–149°C; Form II = 136–138°C) .
Q. How can computational methods like QSAR predict the biological activity of derivatives of this compound?
Answer:
- QSAR modeling : Use MOE software to correlate descriptors (e.g., Log P , molar refractivity ) with bioactivity. For example, a QSAR equation for antibacterial derivatives might include terms like Log P (lipophilicity) and SMR (steric effects) .
- Docking studies : Map the compound’s interaction with target proteins (e.g., DNA gyrase) using AutoDock Vina , focusing on hydrogen bonds with pyrimidine NH groups and hydrophobic contacts with the aminoethyl side chain .
Q. How do substituents on the pyrimidine ring influence the stability and reactivity of this compound?
Answer:
- Electron-withdrawing groups (e.g., Cl at C5) increase ring stability but reduce nucleophilic substitution rates.
- Alkyl chains (e.g., aminoethyl) enhance solubility in polar solvents (e.g., DMSO) but may promote degradation under acidic conditions. Stability studies in PBS (pH 7.4) at 37°C for 72 hours are recommended .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
